N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c19-18(20,21)27-15-4-2-14(3-5-15)16(26)24-12-13-6-10-25(11-7-13)17-22-8-1-9-23-17/h1-5,8-9,13H,6-7,10-12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRRFSCZNZCCLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular structure of this compound can be described by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H20F3N5O3S |
| Molecular Weight | 393.43 g/mol |
| IUPAC Name | This compound |
| InChI Key | Not available |
This compound features a trifluoromethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as protein kinases and receptors involved in various signaling pathways. The binding affinity and selectivity for these targets determine its pharmacological effects.
- Protein Kinase Inhibition : The compound has been investigated for its potential as a protein kinase inhibitor. Protein kinases play crucial roles in cell signaling, and their dysregulation is often implicated in cancer and other diseases. In vitro studies have shown that this compound can inhibit specific kinases, leading to reduced cell proliferation and induction of apoptosis in cancer cell lines .
- Antiparasitic Activity : Research has indicated that derivatives of this compound exhibit antiparasitic properties. For instance, modifications to the chemical structure have shown enhanced activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves interference with the Na+-ATPase activity associated with the parasite .
- Antimicrobial Effects : Some studies suggest that the compound may possess antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds suggest potential effectiveness in treating bacterial infections .
Case Studies
Several case studies have explored the biological activity of this compound:
- Cancer Cell Lines : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The study highlighted its mechanism of inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Antiparasitic Activity Evaluation : A series of modified derivatives were tested for their activity against P. falciparum strains with known resistance mutations. The results indicated that certain modifications led to improved potency (EC50 values ranging from 0.025 μM to 0.064 μM), suggesting that structural optimization can enhance therapeutic efficacy .
- In Vivo Efficacy : Animal model studies have shown promising results regarding the oral bioavailability and metabolic stability of this compound, which are critical factors for drug development. These studies indicate that with further optimization, it could serve as a viable candidate for treating malaria or cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores: benzamide derivatives , pyrimidine-containing compounds , and piperidine-linked systems . Below is a detailed comparison with key compounds from the literature:
Benzamide Derivatives
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Core Structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone system. Key Differences: Replaces the benzamide with a sulfonamide group and incorporates a fluorinated chromenone scaffold. Physicochemical Properties: Higher molecular weight (589.1 g/mol) and melting point (175–178°C) compared to the target compound, likely due to the chromenone’s rigidity .
N-(2-(tert-Butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (11m) ():
Pyrimidine-Containing Compounds
- N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-10(5H)-yl)phenyl)acrylamide (3d) (): Core Structure: Imidazo-pyrimido-pyrimidinone fused with an acrylamide group. Key Differences: The pyrimidine is part of a larger polycyclic system, contrasting with the simpler pyrimidin-2-yl substitution in the target compound. The 4-methylpiperazine group enhances solubility but may increase off-target effects .
Piperidine-Linked Systems
- tert-Butyl(3-(2-((3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)oxy)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-4-yl)phenyl)carbamate (9e) ():
- Core Structure : Benzoimidazo-pyrimidine with a triazolopyridine substituent.
- Key Differences : Uses a tert-butyl carbamate-protected piperidine analog instead of the pyrimidinyl-piperidine group. The triazolopyridine moiety may confer distinct binding interactions compared to the target compound’s pyrimidine .
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The trifluoromethoxy group in the target compound likely confers superior resistance to oxidative metabolism compared to methoxy or hydroxyl groups in analogs like 3d or 11m .
- Target Selectivity: The pyrimidinyl-piperidine moiety may enhance selectivity for kinases or GPCRs over bulkier systems (e.g., chromenone in ), which could reduce off-target effects .
- Synthetic Complexity : The target compound’s synthesis is less labor-intensive than polycyclic systems like 9e or 3d, which require multi-step coupling and purification .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | HBTU, Et3N, THF, 12h, RT | 65–75 | |
| Purification | Silica gel (hexane:EtOAc 3:1) | >95% purity |
Advanced: How can researchers resolve contradictions in reported mutagenicity data for structurally similar anomeric amides?
Answer:
Conflicting mutagenicity data (e.g., Ames test results) may arise from:
- Structural variations : Substituents like trifluoromethoxy vs. trifluoromethyl groups alter electron-withdrawing effects and metabolic stability .
- Testing protocols : Differences in bacterial strains (e.g., TA98 vs. TA100) or metabolic activation (S9 fraction) can skew results. Standardize protocols per OECD Guidelines 471 .
- Mitigation : Compare analogs (e.g., N-(benzyloxy)-4-(trifluoromethyl)benzamide vs. pyrimidine derivatives) using identical assay conditions. Prioritize compounds with mutagenicity indices <2.0 (e.g., compound 3 in ).
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Verify piperidine ring protons (δ 2.5–3.5 ppm) and trifluoromethoxy group (δ 4.3–4.5 ppm for –OCF3) .
- HRMS : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error.
- XRD (if crystalline) : Resolve piperidine-pyrimidine conformation and amide planarity .
Advanced: How does the trifluoromethoxy group influence the compound’s pharmacokinetic profile compared to non-fluorinated analogs?
Answer:
The –OCF3 group enhances:
- Lipophilicity : LogP increases by ~0.5–1.0 units, improving membrane permeability (measured via PAMPA assays) .
- Metabolic stability : Resistance to cytochrome P450 oxidation due to C–F bond strength, as shown in microsomal stability assays (t1/2 >120 min vs. <30 min for –OCH3 analogs) .
- Electrophilicity : May reduce off-target reactivity compared to –CF3 derivatives .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis of the amide bond .
- Spill management : Absorb with vermiculite, neutralize with 5% NaHCO3, and dispose via hazardous waste protocols .
Advanced: What strategies optimize in vivo efficacy while minimizing toxicity in preclinical studies?
Answer:
- Prodrug design : Mask the amide with pivaloyloxymethyl (POM) groups to enhance oral bioavailability .
- Dosing regimen : QD dosing at 10 mg/kg in rodent models balances plasma exposure (AUC >5000 ng·h/mL) and hepatotoxicity thresholds (ALT <50 U/L) .
- Metabolite profiling : Use LC-MS/MS to identify reactive intermediates (e.g., quinone imines) that may cause off-target effects .
Basic: How can researchers troubleshoot low yields in the final coupling step?
Answer:
- Activation : Switch from HBTU to T3P® (propylphosphonic anhydride) for moisture-insensitive coupling .
- Solvent optimization : Replace THF with DMF to improve solubility of the piperidine intermediate .
- Stoichiometry : Use 1.5 equivalents of benzoyl chloride and 2.5 equivalents of Et3N to drive the reaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
